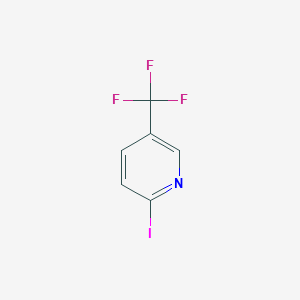

2-Iodo-5-(trifluoromethyl)pyridine

Beschreibung

Significance of Pyridine (B92270) Derivatives in Chemical Synthesis

Pyridine, a six-membered heterocyclic aromatic compound, and its derivatives are of paramount importance in the realm of organic chemistry. numberanalytics.com Their significance stems from a unique aromatic ring structure, which is isoelectronic with benzene (B151609) but possesses a nitrogen atom, imparting distinct properties such as a dipole moment and the capacity to engage in a wide array of chemical reactions. numberanalytics.com These compounds are integral to numerous biologically active molecules, finding extensive applications in pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comwisdomlib.org

In the pharmaceutical industry, the pyridine ring is a common feature in many drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.com The versatility of pyridine derivatives allows them to serve as crucial intermediates and building blocks in the synthesis of complex molecular architectures. acs.org They are also widely utilized as reagents and solvents in various organic transformations, such as Knoevenagel condensations. globalresearchonline.netyoutube.com The ability of the nitrogen atom in the pyridine ring to act as a nucleophile and form complexes with transition metals makes it invaluable in catalysis. youtube.com

The demand for pyridine derivatives continues to grow, driven by their broad spectrum of biological and pharmacological activities. globalresearchonline.net Researchers are continually exploring new synthetic methodologies to access highly substituted and functionalized pyridines, highlighting their enduring importance in modern chemical synthesis. acs.org

Importance of Halogenated and Trifluoromethylated Pyridines

Halogenated and trifluoromethylated pyridines represent a particularly important subclass of pyridine derivatives, with their unique properties making them indispensable in various fields, especially in the development of agrochemicals and pharmaceuticals. researchoutreach.orgnih.gov The introduction of halogen atoms and trifluoromethyl groups onto the pyridine ring can significantly alter the physicochemical and biological properties of the parent molecule.

Halopyridines are considered key building blocks in synthetic chemistry. nih.govnih.gov The carbon-halogen bond serves as a versatile handle for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules. nih.govrsc.org The regioselective halogenation of pyridines, however, can be challenging and is an active area of research. nih.govrsc.org

Trifluoromethylated pyridines, in particular, have gained substantial attention due to the unique attributes of the trifluoromethyl (-CF3) group. researchoutreach.org This group can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govwechemglobal.comhovione.com

Role of Iodine in Pyridine Functionalization

Iodine-containing organic compounds are crucial intermediates in synthetic organic chemistry. rsc.org The carbon-iodine bond is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. This makes iodo-substituted pyridines valuable precursors for the synthesis of more complex and highly functionalized pyridine derivatives.

The introduction of iodine onto a pyridine ring can be achieved through several methods, including direct C-H iodination. rsc.org The regioselectivity of these reactions can be controlled to some extent, allowing for the targeted synthesis of specific isomers. For instance, radical-based C-H iodination protocols have been developed for the selective iodination of pyridines at the C3 and C5 positions. rsc.org The resulting iodinated pyridines can then be used in subsequent reactions to introduce a wide variety of substituents.

Furthermore, the iodine atom itself can influence the reactivity of the pyridine ring. The development of methods for the synthesis of heteroaromatic iodides remains an important area of research due to the utility of these compounds as building blocks in medicinal and materials science. rsc.org

Impact of Trifluoromethyl Group on Chemical and Biological Properties

The trifluoromethyl (CF3) group is a highly significant substituent in medicinal chemistry and drug design. mdpi.comwikipedia.org Its incorporation into a molecule can dramatically alter its physical, chemical, and biological properties. nih.gov

Thermal and Metabolic Stability

One of the most valued properties of the trifluoromethyl group is its high stability. The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, with a high bond dissociation energy. mdpi.com This inherent strength makes the CF3 group exceptionally stable towards chemical, thermal, and metabolic degradation. mdpi.com

In the context of drug development, enhancing metabolic stability is a crucial objective. The introduction of a CF3 group can protect a molecule from metabolic oxidation, a common pathway for drug deactivation in the body. wikipedia.org By blocking a potential site of metabolism, the CF3 group can increase the half-life of a drug, leading to improved pharmacokinetic profiles. mdpi.com For example, trifluoromethyl substitution has been shown to provide a global protective effect against hepatic metabolism in certain antiviral compounds. nih.gov While trifluoromethyl ketones can be susceptible to metabolic reduction, strategic molecular design can stabilize them against this process. nih.gov

Lipophilicity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group is known to increase the lipophilicity of a molecule. mdpi.comnih.gov The Hansch π value, a measure of lipophilicity, for the CF3 group is +0.88. mdpi.com

This enhanced lipophilicity can improve a molecule's ability to cross biological membranes, such as the blood-brain barrier, which is essential for drugs targeting the central nervous system. mdpi.com However, the effect of trifluorination on lipophilicity can be position-dependent. For instance, in aliphatic alcohols, trifluorination strongly enhances lipophilicity only when the CF3 group is in the alpha-position. nih.gov While generally increasing lipophilicity, strategic modifications, such as exchanging a CF3 group for a methyl group within a perfluoroalkyl chain, can lead to a reduction in lipophilicity. acs.org

Electronegativity and Electronic Effects

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the three fluorine atoms. nih.gov Its electronegativity is often described as being intermediate between that of fluorine and chlorine. wikipedia.org This strong inductive electron-withdrawing effect significantly alters the electronic properties of the molecule to which it is attached. mdpi.comnih.gov

Overview of Research Trajectory and Future Prospects for 2-Iodo-5-(trifluoromethyl)pyridine

The research trajectory of this compound is closely linked to the broader advancements in fluorine chemistry and the increasing demand for sophisticated, functionalized heterocyclic compounds in drug discovery and crop protection. nih.govjst.go.jp Initially, its utility was recognized primarily in the context of creating analogs of known biologically active molecules. However, its role has expanded significantly as chemists have developed more intricate synthetic strategies that leverage its unique reactivity.

The trifluoromethylpyridine (TFMP) moiety, of which this compound is a key precursor, is a structural motif found in numerous commercialized agrochemicals and pharmaceuticals. nih.govjst.go.jp For instance, derivatives of TFMP are used in herbicides like Fluazifop-butyl and fungicides such as Fluazinam. nih.govresearchoutreach.org In the pharmaceutical sector, the TFMP structure is integral to drugs like the anti-HIV agent Tipranavir. researchoutreach.org The demand for the closely related intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF), highlights the industrial importance of this class of compounds. jst.go.jpresearchoutreach.orgdatainsightsmarket.com

Future prospects for this compound appear robust. Its application is expected to grow as researchers continue to explore its potential in creating novel materials and catalysts. The ongoing need for new therapeutic agents to combat drug-resistant pathogens and chronic diseases will likely drive further investigation into derivatives of this compound. datainsightsmarket.com Furthermore, the development of more efficient and sustainable synthetic methods for its production and derivatization will open up new avenues for its use in various fields of chemical science. iodobenzene.ltdresearchoutreach.org The unique physicochemical properties conferred by the trifluoromethyl group are anticipated to lead to the discovery of many new applications for TFMP derivatives in the future. jst.go.jpresearchoutreach.org

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃F₃IN | oakwoodchemical.com |

| Molecular Weight | 273.00 g/mol | oakwoodchemical.com |

| Appearance | White to off-white solid | iodobenzene.ltdchemicalbook.com |

| Purity | Typically ≥96% | fishersci.be |

| Solubility in Water | Low to insoluble | iodobenzene.ltd |

| Solubility in Organic Solvents | Soluble in solvents like dichloromethane (B109758) and chloroform | iodobenzene.ltd |

Interactive Data Table: Spectroscopic Data for this compound

| Technique | Data | Source |

| Mass Spectrometry (ESI) | Calculated for C₆H₃F₃IN: 273.0; Found: 274.0 [M+H]⁺ | chemicalbook.com |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.96 (s, 1H), 8.22 (d, J = 8.2 Hz, 1H), 7.47 (d, J = 8.2 Hz, 1H) | chemicalbook.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-iodo-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3IN/c7-6(8,9)4-1-2-5(10)11-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEVWIIOEQZEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80622946 | |

| Record name | 2-Iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100366-75-4 | |

| Record name | 2-Iodo-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100366-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80622946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Iodo-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Derivatization of 2 Iodo 5 Trifluoromethyl Pyridine

Cross-Coupling Reactions

The carbon-iodine bond in 2-iodo-5-(trifluoromethyl)pyridine is the most reactive site for oxidative addition to a low-valent transition metal, typically palladium(0), initiating the catalytic cycle of numerous cross-coupling reactions. libretexts.org This reactivity allows for the selective formation of new carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Cross-Coupling Reactionswikipedia.orgorganic-chemistry.org

Palladium catalysis is a cornerstone of modern organic synthesis, and this compound is an excellent substrate for these transformations. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, reacting an organoboron compound with an organic halide. libretexts.org this compound readily participates in Suzuki-Miyaura coupling reactions with various aryl and heteroaryl boronic acids or their esters. nih.govnih.gov These reactions are typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor like palladium acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in the presence of a phosphine (B1218219) ligand and a base. nih.govfishersci.co.uk

The choice of ligand is crucial for an efficient reaction. Bulky, electron-rich phosphine ligands such as SPhos and XPhos have been shown to be effective in promoting the coupling of challenging substrates, including electron-deficient heteroaryl halides. nih.gov The reaction conditions, including the base, solvent, and temperature, can be optimized to achieve high yields of the desired biaryl or heteroaryl-pyridine products. fishersci.co.uk For instance, the coupling of heteroaryl halides can be achieved in good to excellent yields using palladium precatalysts with sterically bulky phosphine ligands in the presence of a base like potassium phosphate (B84403) (K₃PO₄) in a dioxane/water solvent system at elevated temperatures. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Analogs

| Aryl Halide Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 3-Chloroindazole | 5-Indole boronic acid | P2 (SPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 80 | nih.gov |

| 6-Chloroindole | Phenyl boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 97 | nih.gov |

| 4-Bromopyrazole | 4-Methoxyphenyl boronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 86 | nih.gov |

This table presents data for analogous halo-heterocycles to illustrate typical reaction conditions and outcomes for Suzuki-Miyaura couplings.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst. wikipedia.orglibretexts.org this compound can be efficiently coupled with a variety of terminal alkynes under Sonogashira conditions to produce 2-alkynyl-5-(trifluoromethyl)pyridines. nih.gov

The reaction is valued for its mild conditions, often proceeding at room temperature, and its tolerance of a wide range of functional groups. wikipedia.org The classic catalyst systems include Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a copper(I) salt like CuI, in the presence of an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). organic-chemistry.orgmdpi.com Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. organic-chemistry.org

Table 2: General Conditions for Sonogashira Coupling

| Component | Description |

| Aryl Halide | This compound |

| Alkyne | Terminal alkyne (e.g., Phenylacetylene (B144264), 1-Hexyne) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or other Pd(0) sources nih.gov |

| Copper Co-catalyst | Typically CuI (can be omitted in "copper-free" protocols) wikipedia.orglibretexts.org |

| Base | Amine base (e.g., Et₃N, DIPA, piperidine) |

| Solvent | THF, DMF, or other suitable organic solvents |

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an amine with an aryl halide. wikipedia.org This reaction allows for the synthesis of a wide array of aryl amines from this compound and various primary or secondary amines.

The success of the Buchwald-Hartwig amination relies heavily on the use of specialized, bulky, and electron-rich phosphine ligands. wikipedia.org Ligands such as Xantphos and BrettPhos have been developed to facilitate the coupling of a broad range of amines and aryl halides, including heteroaryl systems. libretexts.orgchemrxiv.org The reaction typically requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), and is conducted in an aprotic solvent like toluene (B28343) or dioxane. libretexts.org

Beyond the more commonly employed Suzuki and Sonogashira reactions, this compound can also serve as a substrate in other palladium-catalyzed cross-coupling reactions.

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. organic-chemistry.orgwikipedia.org This reaction is one of the earliest examples of catalytic cross-coupling but its application can be limited by the high reactivity of the Grignard reagent, which restricts functional group tolerance. wikipedia.orgnih.gov

The Negishi coupling employs an organozinc reagent, which is generally prepared from the corresponding organolithium or Grignard reagent. wikipedia.orgorganic-chemistry.org Organozinc reagents are more tolerant of functional groups than Grignard reagents, broadening the scope of the reaction. wikipedia.org

The Stille coupling involves the reaction of an organotin (stannane) reagent with an organic halide. wikipedia.orgthermofisher.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. thermofisher.com However, the toxicity of tin compounds is a significant drawback. wikipedia.org

Table 3: Overview of Kumada, Negishi, and Stille Couplings

| Coupling Reaction | Organometallic Reagent | Key Features |

| Kumada | Organomagnesium (Grignard) | Highly reactive, less functional group tolerant wikipedia.org |

| Negishi | Organozinc | More functional group tolerant than Grignard reagents wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (Stannane) | High functional group tolerance, stable reagents, toxic byproducts wikipedia.orgthermofisher.com |

The mechanism for these palladium-catalyzed cross-coupling reactions is generally understood to proceed through a common catalytic cycle. youtube.com

Oxidative Addition : The cycle begins with the oxidative addition of the C-I bond of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step and results in a square planar Pd(II) intermediate. libretexts.orgnih.gov The electron-withdrawing nature of the trifluoromethyl group and the pyridine (B92270) nitrogen can influence the rate of this step.

Transmetalation : The organometallic reagent (e.g., organoboron, organozinc, organotin) then undergoes transmetalation with the Pd(II) complex. In this step, the organic group from the organometallic reagent replaces the halide on the palladium center. For Suzuki coupling, this step is facilitated by the base, which activates the organoboron species. youtube.com

Reductive Elimination : The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C or C-N bond in the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com A cis-arrangement of the two organic groups on the palladium complex is required for this step to occur. youtube.com

Side reactions, such as β-hydride elimination, can compete with reductive elimination, particularly when using alkyl coupling partners. acs.org The choice of ligand is critical in modulating the reactivity and stability of the palladium intermediates throughout the cycle, preventing side reactions and promoting the desired reductive elimination. nih.gov

Mechanistic Investigations of Palladium-Catalyzed Processes

Oxidative Addition

The catalytic cycle of many palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the organohalide to a low-valent palladium(0) complex. nrochemistry.comyoutube.com In this step, the palladium center inserts into the carbon-iodine bond of this compound, cleaving the bond and forming a new organopalladium(II) complex. libretexts.orgyoutube.com This process changes the oxidation state of palladium from 0 to +2.

The general transformation is as follows: Pd(0)L_n + R-X -> R-Pd(II)L_n-X

For this compound, the reaction is: Pd(0)L_n + (CF3-C5H3N)-I -> (CF3-C5H3N)-Pd(II)L_n-I

Transmetalation

Following oxidative addition, the newly formed palladium(II) complex undergoes transmetalation. This step involves the transfer of an organic group (R') from another organometallic reagent, typically an organoboron compound in the Suzuki-Miyaura reaction, to the palladium center. youtube.comrsc.org The halide ligand on the palladium is exchanged for the new organic group.

In the context of a Suzuki-Miyaura coupling, a boronic acid (R'-B(OH)₂) is activated by a base to form a more nucleophilic boronate species (e.g., [R'-B(OH)₃]⁻), which then reacts with the palladium(II) complex. youtube.com

The general transmetalation step is: (CF3-C5H3N)-Pd(II)L_n-I + R'-[M] -> (CF3-C5H3N)-Pd(II)L_n-R' + I-[M]

This process results in a diorganopalladium(II) intermediate, which now carries both the 5-(trifluoromethyl)pyridin-2-yl group and the R' group from the organoboron reagent. researchgate.net

Reductive Elimination

The final step in the catalytic cycle is reductive elimination. jiaolei.group In this stage, the two organic ligands—the 5-(trifluoromethyl)pyridin-2-yl group and the R' group—on the diorganopalladium(II) complex couple and are expelled from the metal center, forming the final carbon-carbon bond. nrochemistry.com This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

The general reductive elimination step is: (CF3-C5H3N)-Pd(II)L_n-R' -> (CF3-C5H3N)-R' + Pd(0)L_n

This three-step sequence—oxidative addition, transmetalation, and reductive elimination—underpins the utility of this compound in forming a wide array of biaryl and other coupled products.

Other Transition Metal-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura coupling, this compound is a versatile substrate for other significant palladium-catalyzed reactions.

| Coupling Reaction | Coupling Partner | Bond Formed | General Utility |

| Heck Reaction | Alkenes | C-C | Synthesis of substituted alkenes. libretexts.orgorganic-chemistry.org |

| Sonogashira Reaction | Terminal Alkynes | C-C | Synthesis of arylalkynes and conjugated enynes. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Stille Reaction | Organostannanes (Organotin compounds) | C-C | Formation of C-C bonds with tolerance for many functional groups. nrochemistry.comrsc.orgharvard.edu |

| Buchwald-Hartwig Amination | Amines (primary or secondary) | C-N | Synthesis of aryl amines. libretexts.orgwikipedia.org |

The Heck reaction couples the pyridine ring to an alkene, providing access to substituted vinylpyridines. organic-chemistry.org The Sonogashira reaction utilizes a terminal alkyne to form a C(sp²)-C(sp) bond, yielding 2-alkynyl-5-(trifluoromethyl)pyridines, which are valuable intermediates in organic synthesis. wikipedia.orgorganic-chemistry.org In the Stille reaction , organotin reagents serve as the coupling partners, offering an alternative route for C-C bond formation that is often tolerant of a wide range of functional groups. nrochemistry.comuwindsor.ca Finally, the Buchwald-Hartwig amination allows for the formation of C-N bonds, directly converting this compound into N-aryl or N-alkyl substituted 2-amino-5-(trifluoromethyl)pyridines. libretexts.orgwikipedia.org

Nucleophilic Substitution Reactions

The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of the powerful electron-withdrawing trifluoromethyl group at the 5-position. This electronic arrangement makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C2 and C4). youtube.comlibretexts.orgwikipedia.org

In this compound, the iodine atom at the C2 position serves as a good leaving group. Consequently, this compound readily reacts with a variety of nucleophiles to yield substituted pyridine derivatives. sci-hub.seacs.org

(CF3-C5H3N)-I + Nu⁻ -> (CF3-C5H3N)-Nu + I⁻

This reaction pathway is effective for a range of nucleophiles:

Oxygen Nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the iodide to form the corresponding ethers.

Sulfur Nucleophiles: Thiolates (RS⁻) react to produce thioethers.

Nitrogen Nucleophiles: Amines (R₂NH) and amides can be used to synthesize substituted aminopyridines.

The SNAr mechanism typically involves two steps: addition of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group (iodide) to restore the aromaticity of the ring. libretexts.orgdiva-portal.org The high stability of the Meisenheimer complex, due to charge delocalization onto the electronegative nitrogen and the trifluoromethyl group, facilitates this reaction.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

In stark contrast to its reactivity with nucleophiles, this compound is highly resistant to electrophilic aromatic substitution (SEAr). The pyridine nitrogen acts as an electron-withdrawing group through an inductive effect, deactivating the ring towards attack by electrophiles. quimicaorganica.orgyoutube.com This deactivation is severely compounded by the strong electron-withdrawing nature of the trifluoromethyl group. byjus.com

Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration or sulfonation), the pyridine nitrogen is protonated. This forms a pyridinium (B92312) ion, which is even more electron-deficient and thus more deactivated than the neutral pyridine. For these reasons, electrophilic substitution on the pyridine ring of this compound is generally not a viable synthetic route.

Functionalization via Organometallic Intermediates

An alternative strategy for functionalizing the pyridine ring involves the initial formation of an organometallic intermediate. This approach reverses the polarity of the carbon atom at the 2-position, transforming it from an electrophilic site into a nucleophilic one. This is typically achieved through a metal-halogen exchange reaction. jiaolei.groupthieme-connect.com

Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-BuLi), can lead to a lithium-iodine exchange, generating a highly reactive 5-(trifluoromethyl)pyridin-2-yl-lithium species. researchgate.net Similarly, reaction with magnesium metal can produce the corresponding Grignard reagent. youtube.comnih.gov

(CF3-C5H3N)-I + R-Li -> (CF3-C5H3N)-Li + R-I (CF3-C5H3N)-I + Mg -> (CF3-C5H3N)-MgI

These organometallic intermediates are powerful nucleophiles and can react with a wide range of electrophiles (E⁺) to introduce new functional groups at the 2-position. thieme-connect.comresearchgate.net

(CF3-C5H3N)-Li + E⁺ -> (CF3-C5H3N)-E + Li⁺

This method provides access to a variety of derivatives that are not accessible through direct substitution pathways, including those with new carbon-carbon (e.g., reaction with aldehydes, ketones, or CO₂), carbon-silicon, or carbon-tin bonds. researchgate.netresearchgate.net

Lithiation and Grignard Reactions

The presence of a halogen at the 2-position of the pyridine ring facilitates metal-halogen exchange and directed deprotonation. Lithiation of halopyridines can be achieved using strong bases like lithium diisopropylamide (LDA) or through reductive lithiation with reagents such as lithium naphthalenide. clockss.org For 2-halopyridines, deprotonation with LDA often occurs regioselectively at the C-3 position, driven by the thermodynamic stability of the resulting lithiated species. nih.gov This contrasts with the kinetically favored lithiation at C-6, which is directed by the coordinating effect of the pyridine nitrogen. researchgate.net

Once formed, these organolithium intermediates are powerful nucleophiles, capable of reacting with a wide variety of electrophiles to introduce new functional groups. For instance, quenching the 3-lithiated species of a related 2-chloropyridine (B119429) with chlorotrimethylsilane (B32843) yields the corresponding 3-silyl derivative in high yield. researchgate.net

The iodo group in this compound is also amenable to the formation of Grignard reagents. This typically involves reacting the iodo-compound with magnesium metal. google.com However, the preparation of Grignard reagents from trifluoromethyl-substituted aryl halides can present safety challenges due to potential explosive decomposition, especially at high concentrations. lookchem.comresearchgate.net A safer alternative involves a halogen-metal exchange reaction using an alkyl Grignard reagent like isopropylmagnesium chloride, often in the presence of lithium chloride to improve efficiency. lookchem.comresearchgate.net The resulting Grignard reagent, (5-(trifluoromethyl)pyridin-2-yl)magnesium halide, can then be used in cross-coupling reactions to form new carbon-carbon bonds.

Table 1: Examples of Lithiation and Grignard Reactions on Halopyridines

| Starting Material | Reagent(s) | Key Intermediate | Electrophile/Reaction | Product | Ref |

|---|---|---|---|---|---|

| 2-Chloropyridine | LDA, THF, -78 °C | 2-Chloro-3-lithiopyridine | ClSi(CH₃)₃ | 2-Chloro-3-(trimethylsilyl)pyridine | researchgate.net |

| 2-Chloropyridine | Lithium naphthalenide, THF, -78°C | 2-Lithiopyridine | Benzaldehyde | 1-Phenyl-2-pyridinemethanol | clockss.org |

| 3-Halo-6-(trifluoromethyl)pyridine | R-MgBr, Ni or Fe catalyst | N/A | Cross-coupling | 3-Alkyl/Aryl-6-(trifluoromethyl)pyridine | googleapis.com |

Regioexhaustive Functionalization Strategies

The diverse reactivity of the substituted pyridine ring allows for regioexhaustive functionalization, where each position on the ring is sequentially modified. A prime example is the systematic functionalization of the related 3-chloro-2-(trifluoromethyl)pyridine. researchgate.net This strategy demonstrates how a sequence of directed reactions can build molecular complexity.

The process can be initiated by a directed ortho-lithiation at the C-4 position using lithium diisopropylamide (LIDA), followed by quenching with iodine to install an iodo group. The newly introduced iodine can then participate in further reactions. Subsequent functionalization at the C-6 position can be achieved via another lithiation, followed by reaction with an electrophile like methanol. The C-5 position can be targeted using a Grignard reagent, such as isopropylmagnesium chloride. Finally, the C-2 position, bearing the trifluoromethyl group, can be addressed, for instance, by carboxylation after another metalation step. This step-wise approach allows for the controlled installation of different functional groups at every available site on the pyridine ring. researchgate.net

Radical Reactions Involving the Iodo Group

The carbon-iodine bond in this compound is the weakest bond in the molecule, making it susceptible to homolytic cleavage to generate a pyridinyl radical. This reactivity can be harnessed for various transformations. Radical-induced deiodination, effectively replacing the iodine with a hydrogen atom, can be initiated by radical sources in the presence of a suitable hydrogen donor. rsc.org The mechanism for this reaction in alkaline methanol, for example, is proposed to be a radical chain process involving electron-transfer steps. acs.org

Photochemical methods are also effective for generating radicals from aryl iodides. reddit.com Irradiation with light can induce cleavage of the C-I bond, forming the 5-(trifluoromethyl)pyridin-2-yl radical. This highly reactive intermediate can then be trapped by various radical acceptors or participate in cyclization reactions. youtube.com For instance, photochemically generated trifluoromethyl radicals (CF₃•) readily add to heteroaromatic systems, highlighting the utility of radical pathways in functionalizing such rings. nih.govprinceton.edu

Table 2: Radical Reaction Concepts for Aryl Iodides

| Reaction Type | Initiator/Conditions | Key Intermediate | Outcome | Ref |

|---|---|---|---|---|

| Deiodination | AIBN, NaOCH₃, Methanol | Aryl radical | Replacement of Iodine with Hydrogen | |

| Deiodination | Heat or UV/visible light | Aryl radical | Replacement of Iodine with Hydrogen | reddit.com |

| Trifluoromethylation | Photoredox catalyst, light | CF₃ radical | C-H Trifluoromethylation | princeton.edu |

Derivatization of the Trifluoromethyl Group

The trifluoromethyl group is generally considered to be highly stable and chemically inert. However, under specific conditions, it can undergo modification and transformation.

Fluorine Modifications

Direct modification of the C-F bonds within the trifluoromethyl group is challenging due to their high bond strength. Nevertheless, selective transformations have been developed. For example, methods for the defluorinative functionalization of CF₃-containing substrates have been achieved, proceeding through intermediates like difluorocarbocations or difluorocarboradicals. More recently, strategies involving the activation of a single C-F bond have been reported, such as the allylation of o-diphenylsilyl-substituted benzotrifluorides. tcichemicals.com This reaction is facilitated by stabilizing the cationic intermediates formed during the process. tcichemicals.com

Transformation to Other Fluorinated Moieties (e.g., -OCF₃, -SCF₃)

The conversion of a trifluoromethyl (-CF₃) group into other fluorine-containing functionalities like trifluoromethoxy (-OCF₃) or trifluoromethylthio (-SCF₃) represents a significant synthetic challenge. The direct synthesis of trifluoromethyl ethers via an Sₙ2-type reaction on CF₃I is not feasible due to strong electron repulsion and the formation of an energetically unfavorable carbocation transition state. rsc.org

Despite these difficulties, an operationally simple protocol for the trifluoromethoxylation of pyridines has been developed. rsc.org This process involves the reaction of a pyridine N-hydroxylamine derivative and is suggested to proceed through a radical O-trifluoromethylation followed by a migration of the OCF₃ group. The reaction is sensitive to the electronic properties of the pyridine ring, with electron-donating groups facilitating the rearrangement. rsc.org

Similarly, the introduction of the trifluoromethylthio (-SCF₃) group can be achieved. Copper-catalyzed methods have been developed for the trifluoromethylthiolation of cyclopropanols to generate β-SCF₃ substituted ketones. nih.gov For heteroaromatics, radical-based approaches have proven effective, such as the trifluoromethylthiolation of imidazopyridines using a photocatalyst. nih.gov These methods provide pathways to convert or introduce valuable SCF₃ groups onto heterocyclic scaffolds.

Dearomatization Reactions

The electron-deficient nature of the pyridine ring in this compound, enhanced by the potent -CF₃ group, makes it a prime candidate for dearomatization reactions. mdpi.comthieme-connect.com These reactions disrupt the aromatic system to create more saturated and structurally complex piperidine (B6355638) or dihydropyridine (B1217469) derivatives, which are valuable in medicinal chemistry.

Nucleophilic dearomatization is a common strategy. acs.orgresearchgate.net This typically requires activation of the pyridine ring to make it more electrophilic. Activation can be achieved by functionalizing the pyridine nitrogen with an acyl or silyl (B83357) group, forming a pyridinium salt. mdpi.comresearchgate.net This activated intermediate is then susceptible to attack by a variety of nucleophiles, including organometallic reagents and enolates, at the C2, C4, or C6 positions. mdpi.comresearchgate.net

Transition-metal catalysis offers another powerful route to dearomatization. thieme-connect.com Chiral copper hydride complexes, for example, can catalyze the C-C bond-forming dearomatization of pyridines under mild conditions without pre-activation of the heterocycle. nih.gov Photochemical approaches, such as the para-cycloaddition of pyridines, can also lead to dearomatized products like dihydropyridine cis-diols and epoxides. nih.gov

Table 3: General Strategies for Pyridine Dearomatization

| Strategy | Activation Method | Nucleophile/Reagent | Product Type | Ref |

|---|---|---|---|---|

| Nucleophilic Addition | N-Acylation / N-Silylation | Organometallics, Enolates | Dihydropyridines | mdpi.comresearchgate.net |

| Copper-Catalyzed C-C Coupling | Chiral Copper Hydride Complex | Aromatic Olefins, Silane | Piperidines | nih.gov |

| Photochemical Cycloaddition | UV light (arenophile-mediated) | Olefin Oxidation | Dihydropyridine diols/epoxides | nih.gov |

Hydroboration and Hydrosilylation

Hydroboration and hydrosilylation reactions represent key methods for the functionalization of unsaturated bonds. In the context of this compound, these reactions would target the pyridine ring, aiming to introduce boron or silicon-containing moieties, which can then be further elaborated.

As of the latest available research, specific studies detailing the direct hydroboration or hydrosilylation of the pyridine ring in this compound are not extensively documented in publicly accessible literature. Typically, the pyridine ring is relatively electron-deficient, especially with the presence of an electron-withdrawing trifluoromethyl group, which can influence its reactivity in these transformations.

General principles of hydrosilylation suggest that transition metal catalysts are often employed to facilitate the addition of a Si-H bond across a double bond. For pyridines, this can be a challenging transformation due to potential catalyst inhibition by the nitrogen lone pair.

Hydrogenation

Hydrogenation is a classic chemical reaction that reduces a compound, typically with hydrogen gas in the presence of a catalyst. For heteroaromatic compounds like this compound, hydrogenation can lead to the saturation of the pyridine ring to form the corresponding piperidine derivative. This transformation is of significant interest as piperidine scaffolds are prevalent in many biologically active molecules.

The hydrogenation of substituted pyridines can be challenging and often requires specific catalysts and conditions to achieve high yields and selectivity. researchgate.net Factors such as the nature and position of substituents on the pyridine ring can significantly impact the reaction's success. Common catalysts for pyridine hydrogenation include platinum oxide (PtO₂), rhodium on carbon (Rh/C), and palladium on carbon (Pd/C). researchgate.net These reactions often necessitate high pressures of hydrogen and may require acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards reduction. researchgate.net

Applications of 2 Iodo 5 Trifluoromethyl Pyridine in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Structures

2-Iodo-5-(trifluoromethyl)pyridine serves as a foundational element for the synthesis of intricate heterocyclic structures. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the introduction of diverse functional groups and the construction of larger, more complex molecular frameworks. researchgate.netmdpi.com The trifluoromethyl group, on the other hand, imparts unique electronic properties and can influence the reactivity and stability of the resulting molecules. nih.govresearchgate.net

The versatility of this compound is demonstrated in its use to create a variety of heterocyclic systems. For instance, it is a key intermediate in the synthesis of pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines, a class of compounds that has shown promising anticancer activity. nih.gov The synthesis involves a one-step reaction of a pyrazolo[3,4-b]pyridine derivative, which can be prepared from this compound, with various diketones or unsaturated ketones. nih.gov

Furthermore, this building block is instrumental in constructing thiazolo[4,5-d]pyrimidine (B1250722) derivatives. nih.gov These compounds are of significant interest due to their potential as therapeutic agents, particularly in the development of anticancer drugs. nih.gov The synthesis of these complex structures highlights the strategic importance of this compound in accessing novel chemical matter.

Medicinal Chemistry and Drug Discovery

The application of this compound and its derivatives, broadly classified as trifluoromethylpyridines (TFMPs), is extensive in medicinal chemistry and drug discovery. The incorporation of the TFMP moiety into potential drug candidates is a widely used strategy to enhance their therapeutic profiles. nih.govresearchgate.netjst.go.jp

Synthesis of Pharmaceutical Compounds with Enhanced Therapeutic Properties

The unique physicochemical properties conferred by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make this compound a valuable precursor for synthesizing pharmaceuticals with improved efficacy. mdpi.combeilstein-journals.org The trifluoromethyl group can enhance a drug's ability to cross cell membranes and can block metabolic pathways that would otherwise deactivate the compound, leading to a longer duration of action. mdpi.comossila.com

An example of this is seen in the development of antiviral agents. Research has shown that modifications to nucleoside analogues, such as introducing a trifluoromethyl group, can significantly impact their therapeutic index. nih.gov For instance, the synthesis of 5-trifluoromethyl-5'-amino-2',5'-dideoxyuridine from a trifluoromethylpyridine-related precursor resulted in a compound with a better therapeutic profile compared to its parent compound. nih.gov

Development of Novel Drug Candidates

The TFMP scaffold is a cornerstone in the development of new drug candidates across various therapeutic areas. researchgate.netjst.go.jp Several pharmaceutical compounds containing the TFMP moiety have received market approval, and many more are currently in clinical trials, underscoring the importance of this structural motif in modern drug discovery. nih.gov

For example, the anti-HIV drug Tipranavir contains a trifluoromethylpyridine substructure and functions as a non-peptide protease inhibitor. researchoutreach.orgmdpi.com The development of such drugs often involves the strategic use of TFMP building blocks to optimize the lead compound's activity and pharmacokinetic properties. researchoutreach.org

Influence of Trifluoromethyl Group on Biological Activity

The trifluoromethyl group exerts a profound influence on the biological activity of a molecule. researchgate.netresearchgate.net Its strong electron-withdrawing nature can alter the electronic environment of the pyridine (B92270) ring, affecting how the molecule interacts with its biological target. nih.gov This can lead to enhanced binding affinity and selectivity for specific enzymes or receptors.

Furthermore, the trifluoromethyl group's lipophilicity plays a crucial role in a drug's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com By increasing lipophilicity, the trifluoromethyl group can improve a drug's ability to permeate biological membranes, a critical factor for oral bioavailability and reaching the target site of action. mdpi.comossila.com Statistical analyses have shown that while replacing a methyl group with a trifluoromethyl group doesn't guarantee improved bioactivity on average, a significant percentage of such substitutions can lead to a substantial increase in biological activity. acs.orgresearchgate.net

Case Studies of Drug Development utilizing TFMP scaffolds

The successful development of several marketed drugs demonstrates the utility of TFMP scaffolds.

Tipranavir: This antiviral drug, used in the treatment of HIV, incorporates a trifluoromethylpyridine moiety. researchoutreach.org Its development showcases how the inclusion of this scaffold can lead to potent and effective therapeutic agents. researchoutreach.orgmdpi.com

Fluazinam: This fungicide utilizes a trifluoromethyl-substituted pyridine derivative. researchoutreach.org The discovery of Fluazinam highlighted that the trifluoromethyl group conferred higher fungicidal activity compared to other substituents like chlorine. researchoutreach.org

These case studies underscore the strategic importance of TFMP-containing building blocks, such as this compound, in the rational design of new drugs. researchoutreach.orgresearchgate.net

Agrochemical Research and Development

Trifluoromethylpyridine derivatives are of paramount importance in the agrochemical sector, with numerous pesticides containing this structural motif. nih.govresearchgate.netjst.go.jp The introduction of a trifluoromethyl group into a pesticide molecule can significantly enhance its efficacy and selectivity. nih.govresearchoutreach.org

The first herbicide to incorporate a TFMP substructure was Fluazifop-butyl, which demonstrated excellent control of perennial grass weeds. nih.govresearchoutreach.org The synthesis of this herbicide utilized a 2-chloro-5-(trifluoromethyl)pyridine (B1661970) intermediate, highlighting the early recognition of the value of this class of compounds. nih.govresearchoutreach.org Following this success, other herbicides with similar activity profiles were developed. researchoutreach.org

Flazasulfuron, another key herbicide, is used for selective weed control in various crops. researchoutreach.org Its synthesis also relies on a trifluoromethylpyridine intermediate. nih.govresearchoutreach.org In the realm of insecticides, compounds like Chlorfluazuron, an insect growth regulator, are synthesized from trifluoromethylpyridine precursors. researchoutreach.org Flonicamid, effective against aphids, also contains a trifluoromethyl-pyridine structure. researchoutreach.org

The broad applicability of TFMP derivatives in agrochemicals, from herbicides to insecticides and fungicides, demonstrates the significant impact of this chemical class on modern agriculture. nih.govresearchgate.netjst.go.jpresearchoutreach.orgresearchgate.net

Synthesis of Pesticides and Herbicides

This compound serves as a crucial intermediate in the synthesis of modern agrochemicals. iodobenzene.ltd The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous active ingredients used for crop protection. researchoutreach.orgjst.go.jp While chloro- and fluoro-analogs like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) are common starting materials, the iodo-derivative offers unique reactivity for certain synthetic transformations. jst.go.jpnih.gov

The iodine atom in this compound is a good leaving group and enables various cross-coupling reactions, which are fundamental in constructing the complex molecular architectures of modern pesticides. Its utility lies in its role as a precursor to create new, highly effective, and environmentally safer pesticides. iodobenzene.ltd Synthetic methods that involve the direct introduction of a trifluoromethyl group can utilize iodo-pyridines as substrates for substitution reactions, highlighting the compound's role in creating these vital agricultural tools. researchgate.net The presence of the trifluoromethyl group is particularly significant, as it is a feature in about 40% of all fluorine-containing pesticides currently on the market. jst.go.jp

Enhancement of Agrochemical Efficacy and Stability

The incorporation of the 5-(trifluoromethyl)pyridine substructure, often derived from intermediates like this compound, is a well-established strategy for enhancing the performance of agrochemicals. researchoutreach.org The trifluoromethyl group significantly influences the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target enzymes or receptors.

Increased lipophilicity can improve the permeability of a pesticide through the waxy cuticle of plants or the cell membranes of pests, leading to better uptake and efficacy. The strong carbon-fluorine bonds in the CF3 group also enhance the metabolic stability of the final product, meaning it is not broken down as quickly by the target organism or in the environment, which can lead to longer-lasting activity. The combination of the unique properties of the fluorine atom and the pyridine moiety often results in superior biological activity compared to non-fluorinated or benzene-based analogs. researchoutreach.orgjst.go.jp

Specific Agrochemical Examples (e.g., Fluazifop-butyl, Fluazinam)

While direct, single-step syntheses of some major agrochemicals may more commonly start with chloro- or fluoro-pyridines, this compound functions as a key versatile intermediate for creating the necessary precursors for these products. The reactivity of the C-I bond allows for its conversion into other functional groups or for its direct use in powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Fluazifop-butyl: This selective herbicide is a prominent example of a commercial product containing the 5-(trifluoromethyl)pyridine core structure. researchoutreach.org It acts as an inhibitor of the acetyl-CoA carboxylase (ACCase) enzyme in grasses. nih.gov Published synthetic routes for Fluazifop-butyl and its active enantiomer, Fluazifop-P-butyl, typically utilize 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) or 2-fluoro-5-(trifluoromethyl)pyridine (B1310066) as the starting material for the crucial ether linkage formation. researchoutreach.orgnih.govchemicalbook.com this compound can serve as a precursor to these compounds through halogen exchange (HALEX) reactions or participate directly in nucleophilic aromatic substitution or coupling reactions to form the pyridyl-oxy-phenoxy linkage central to the herbicide's structure.

Fluazinam: A broad-spectrum fungicide and uncoupler of oxidative phosphorylation, Fluazinam is another significant agrochemical containing a trifluoromethylpyridine unit. researchoutreach.org Documented syntheses of Fluazinam involve the coupling of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride. chemicalbook.comgoogle.comgoogle.com Although this compound is not the direct precursor, its structure is closely related. The iodo-group's versatility in organic synthesis means it can be used to construct the specific substituted pyridine ring needed for Fluazinam through a series of strategic synthetic steps, such as amination and chlorination, demonstrating its role as a foundational building block.

| Agrochemical | Type | Common Precursor(s) | Role of this compound |

| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine, 2-Fluoro-5-(trifluoromethyl)pyridine researchoutreach.orgchemicalbook.com | Versatile intermediate for precursor synthesis |

| Fluazinam | Fungicide | 2-Amino-3-chloro-5-trifluoromethylpyridine chemicalbook.comgoogle.com | Foundational building block for required pyridine structure |

Materials Science Applications

Precursor for Specialty Polymers and Functional Materials

The utility of this compound extends beyond agriculture into the realm of materials science. It serves as a valuable starting material for the synthesis of specialty polymers and functional materials with tailored properties. iodobenzene.ltd The unique electronic and steric characteristics imparted by the iodine and trifluoromethyl substituents make it an attractive component for creating advanced materials.

Through polymerization or incorporation into larger molecular frameworks, this compound can be used to develop materials with specific optical, electrical, or mechanical properties. iodobenzene.ltd For example, the high electronegativity of the trifluoromethyl group and the polarizability of the iodine atom can influence the electronic nature of polymers, potentially leading to applications in electronic devices. Furthermore, the rigidity of the pyridine ring can contribute to the thermal stability and mechanical strength of the resulting materials. The reactivity of the C-I bond makes it particularly suitable for use in modern cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which are powerful tools for constructing well-defined conjugated polymers and other functional organic materials.

Contributions to Green Chemistry Methodologies

While specific research on green chemistry methodologies for the synthesis of this compound is not extensively documented, its use is relevant to the principles of sustainable chemistry. The compound's role as a versatile intermediate for cross-coupling reactions aligns with green chemistry goals of efficiency and atom economy. These modern catalytic reactions often require only small amounts of a non-toxic metal catalyst, can sometimes be run in more environmentally benign solvents (including water), and can be more atom-economical than traditional stoichiometric methods.

Furthermore, research into greening the synthesis of related compounds provides a roadmap for future improvements. For instance, solvent-free iodination of pyrimidine (B1678525) derivatives using mechanical grinding has been demonstrated as a green chemical approach. mdpi.com This method avoids the use of volatile organic solvents, reducing waste and energy consumption. Applying similar solvent-free or mechanochemical principles to the synthesis of this compound could significantly improve its environmental footprint. The development of synthetic routes that reduce the number of steps, avoid the isolation of intermediates, and use less hazardous reagents are key goals in the sustainable production of this and other important chemical building blocks.

Spectroscopic and Analytical Characterization in Research of 2 Iodo 5 Trifluoromethyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Iodo-5-(trifluoromethyl)pyridine, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.

While this compound (CAS 100366-75-4) is commercially available, a comprehensive set of its experimental NMR data is not consistently reported in readily accessible scientific literature. sigmaaldrich.comthermofisher.comchemicalbook.com However, based on the known structure and general principles of NMR spectroscopy, the expected spectral characteristics can be predicted.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, three distinct signals are expected for the three aromatic protons on the pyridine (B92270) ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the nitrogen atom, the trifluoromethyl group, and the iodine atom.

The proton at the C-6 position is expected to appear at the most downfield position, likely as a singlet or a narrow doublet, due to its proximity to the electronegative nitrogen atom.

The proton at the C-4 position would likely appear as a doublet of doublets, split by the adjacent protons at C-3 and C-6.

The proton at the C-3 position is expected to be a doublet, split by the neighboring proton at C-4.

The coupling constants (J values) between these protons would provide further confirmation of their relative positions on the pyridine ring. ubc.caorganicchemistrydata.org

Table 1: Predicted ¹H NMR Spectral Data for this compound Note: This table is predictive and not based on reported experimental data.

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-3 | ~7.5 - 7.8 | d | JH3-H4 ≈ 8-9 |

| H-4 | ~7.9 - 8.2 | dd | JH4-H3 ≈ 8-9, JH4-H6 ≈ 2-3 |

| H-6 | ~8.7 - 8.9 | d or s | JH6-H4 ≈ 2-3 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound should display six signals, corresponding to the six carbon atoms in the molecule.

Five signals will be in the aromatic region, corresponding to the pyridine ring carbons. The carbon bonded to the iodine (C-2) would be significantly shifted, with its resonance broadened or split due to the quadrupole moment of the iodine nucleus. The carbons adjacent to the nitrogen (C-2 and C-6) will be downfield.

The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms.

The carbon at C-5, attached to the -CF₃ group, will also show coupling to the fluorine atoms (²JCF). rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: This table is predictive and not based on reported experimental data.

| Carbon Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C-2 | ~110 - 120 | s | - |

| C-3 | ~130 - 135 | s | - |

| C-4 | ~140 - 145 | q | ³JCF ≈ 3-5 |

| C-5 | ~125 - 130 | q | ²JCF ≈ 30-35 |

| C-6 | ~150 - 155 | s | - |

| -CF₃ | ~120 - 125 | q | ¹JCF ≈ 270-280 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds. semanticscholar.org For this compound, the ¹⁹F NMR spectrum is expected to be relatively simple, showing a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal will appear as a singlet since there are no adjacent fluorine or hydrogen atoms to cause splitting. The chemical shift of the -CF₃ group on a pyridine ring typically appears in the range of -60 to -70 ppm relative to a standard like CFCl₃. beilstein-journals.orgspectrabase.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₃F₃IN), the expected exact mass is approximately 272.99 g/mol . sigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z ≈ 273. A key feature in the mass spectrum of an iodine-containing compound is the characteristic isotopic pattern and the potential loss of the iodine atom (mass 127). whitman.edu Common fragmentation patterns would likely involve the loss of the iodine atom, the trifluoromethyl group, or HCN from the pyridine ring. bris.ac.uklibretexts.org

Table 3: Predicted Key Ions in the Mass Spectrum of this compound Note: This table is predictive and not based on reported experimental data.

| m/z | Predicted Ion/Fragment |

|---|---|

| 273 | [M]⁺ (Molecular Ion) |

| 204 | [M - CF₃]⁺ |

| 146 | [M - I]⁺ |

| 127 | [I]⁺ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H, C=C, C=N, C-F, and C-I bonds.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching: Vibrations for the pyridine ring will appear in the 1400-1600 cm⁻¹ region.

C-F stretching: The C-F bonds of the trifluoromethyl group will produce very strong, characteristic absorption bands, typically in the 1000-1300 cm⁻¹ range.

C-I stretching: The C-I bond vibration is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹.

X-ray Crystallography for Structural Elucidation

A search of the published scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of this compound. Therefore, detailed crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are not available at this time.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for ensuring the purity and identity of this compound. The choice between Gas Chromatography and High-Performance Liquid Chromatography is typically dictated by the volatility and thermal stability of the compound and its potential impurities.

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The high volatility of many pyridine derivatives makes GC an appropriate analytical choice.

Research on related halogenated and trifluoromethyl-containing compounds often employs GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). researchgate.netnih.gov For instance, the analysis of various halogenated flame retardants and impurities in active pharmaceutical ingredients showcases the utility of GC in separating complex mixtures of similar compounds. researchgate.netnih.gov A halogen-specific detector (XSD) can also be employed to provide high selectivity for halogenated compounds like this compound, resulting in chromatograms with minimal background noise. nih.gov

In a typical research setting, a GC method for this compound would be developed to ensure the separation of the main component from any residual solvents, starting materials, or byproducts from its synthesis. The following table outlines a hypothetical set of GC parameters that could be used for the analysis of this compound, based on methods for similar compounds. researchgate.netbibliotekanauki.pl

Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Column | Capillary column (e.g., DB-5, HP-5MS) |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 - 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | Initial temp 60°C, ramp to 280°C at 10°C/min |

| Detector | Mass Spectrometry (MS) or Flame Ionization (FID) |

| Injection Mode | Split/Splitless |

This table presents a representative method; actual conditions may vary based on the specific instrumentation and analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of a wide range of compounds, including those that are not sufficiently volatile or thermally stable for GC. For this compound, reversed-phase HPLC is a commonly employed method.

In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The elution order and retention time are influenced by the composition of the mobile phase, which typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comresearchgate.net

Research on pyridine derivatives has demonstrated the effectiveness of HPLC for their analysis. researchgate.netnih.govhelixchrom.com For instance, a study on a novel pyridine derivative utilized reversed-phase HPLC with a C18 column and a mobile phase of acetonitrile and water with trifluoroacetic acid as a modifier. researchgate.net Similarly, an HPLC method for the analysis of 2-Fluoro-5-(trifluoromethyl)pyridine (B1310066) uses a reversed-phase column with a mobile phase of acetonitrile and water containing an acid modifier. sielc.com For preparative applications, this technique can be scaled up to isolate larger quantities of the pure compound. sielc.com

The following table outlines a representative set of HPLC parameters that could be applied for the analysis of this compound, based on established methods for related compounds. sielc.comresearchgate.net

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters for the Analysis of this compound

| Parameter | Value/Condition |

| Column | C18 reversed-phase column |

| Column Dimensions | 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Gradient | Isocratic or Gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Wavelength | 254 nm |

This table presents a representative method; actual conditions may vary based on the specific instrumentation and analytical goals.

Computational Chemistry and Mechanistic Studies of 2 Iodo 5 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for chemists to investigate the electronic structure and properties of molecules. For a molecule like 2-iodo-5-(trifluoromethyl)pyridine, DFT calculations can provide a wealth of information, from the optimization of its geometry to the prediction of its spectroscopic signatures and reactivity.

Exploration of Reaction Pathways and Transition States

A key application of DFT is the elucidation of reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify the most likely pathways, locate transition states, and calculate activation energies. For this compound, this is particularly relevant for understanding its participation in various organic reactions, such as cross-coupling reactions at the iodo-position or transformations involving the trifluoromethyl group.

For instance, in a hypothetical palladium-catalyzed Suzuki-Miyaura coupling reaction, DFT could be employed to model the entire catalytic cycle: oxidative addition of this compound to the palladium(0) complex, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product. The calculated energies of the intermediates and transition states would reveal the rate-determining step and provide insights into how the electronic nature of the trifluoromethyl group influences the reaction kinetics.

Table 1: Hypothetical DFT-Calculated Energies for a Suzuki-Miyaura Coupling Reaction Pathway of this compound

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (this compound + Pd(0)L2) | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Product | -5.7 |

| 4 | Transmetalation Transition State | +12.8 |

| 5 | Transmetalation Intermediate | -10.3 |

| 6 | Reductive Elimination Transition State | +20.1 |

| 7 | Products + Pd(0)L2 | -25.6 |

Note: This data is illustrative and intended to represent the type of information that would be generated from DFT calculations.

Prediction of Reactivity and Selectivity

DFT calculations can also predict the reactivity and selectivity of this compound. Molecular orbital analysis, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can indicate the molecule's susceptibility to nucleophilic or electrophilic attack. The electron-withdrawing nature of the trifluoromethyl group is expected to lower the energy of the LUMO, making the pyridine (B92270) ring more susceptible to nucleophilic attack.

Furthermore, calculated electrostatic potential maps can visualize the electron distribution within the molecule, highlighting regions of positive or negative potential that are prone to interaction with other reagents. For this compound, a significant positive potential would be expected on the carbon atom bonded to the iodine, making it the primary site for nucleophilic substitution and cross-coupling reactions. DFT can also be used to predict the regioselectivity of reactions, for example, by comparing the activation barriers for substitution at different positions on the pyridine ring.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. chemicalbook.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvent effects, and intermolecular interactions. chemicalbook.com

For this compound, MD simulations could be used to study its behavior in different solvent environments, which is crucial for understanding its reactivity in solution-phase reactions. For example, simulations could reveal how solvent molecules arrange around the solute and how this solvation shell might influence the approach of a reactant. In the context of drug design, if this compound were a fragment of a larger biologically active molecule, MD simulations could be used to study its binding to a target protein, revealing key interactions and the stability of the complex over time. chemicalbook.com Although specific MD simulation studies on this compound are not readily found in the literature, the principles of this computational technique are broadly applicable. chemicalbook.com

Mechanistic Insights into Complex Reactions

The combination of experimental and computational studies is often necessary to unravel the mechanisms of complex chemical reactions. For this compound, this is particularly true for reactions involving radical species or complex trifluoromethylation processes.

Radical Mechanisms

The carbon-iodine bond in this compound can be susceptible to homolytic cleavage under certain conditions, such as photolysis or in the presence of radical initiators, leading to the formation of a pyridyl radical. Computational studies can provide valuable information about the stability of this radical and its subsequent reactions. For example, DFT calculations can determine the bond dissociation energy of the C-I bond, indicating the feasibility of radical formation.

Once formed, the 5-(trifluoromethyl)pyridin-2-yl radical can participate in various reactions, such as addition to double bonds or hydrogen atom abstraction. Computational modeling can help to predict the preferred reaction pathways of this radical intermediate, guiding the design of new synthetic methodologies.

Nucleophilic Trifluoromethylation Mechanisms

The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance metabolic stability and binding affinity. While this compound already contains this group, understanding the mechanisms of nucleophilic trifluoromethylation of related pyridine systems can provide insights into the reactivity of the trifluoromethyl group itself and the pyridine ring.

Mechanistic studies have shown that the direct nucleophilic attack of a trifluoromethyl anion on an aromatic ring is often challenging. sigmaaldrich.com Computational studies can explore alternative pathways, such as those involving copper-mediated trifluoromethylation. For a substrate like 2-chloropyridine (B119429), DFT calculations could be used to model the mechanism of its conversion to 2-(trifluoromethyl)pyridine (B1195222) using a nucleophilic trifluoromethyl source. These studies can elucidate the role of the metal catalyst, the nature of the active trifluoromethylating agent, and the energetics of the reaction pathway. This knowledge is transferable to understanding potential side reactions or further functionalization of this compound.

Catalytic Cycles in Transition Metal-Mediated Reactions

The synthetic utility of this compound is significantly enhanced through various transition metal-mediated cross-coupling reactions. These reactions proceed via distinct catalytic cycles, with palladium-catalyzed processes being the most prominent. Understanding these cycles is crucial for optimizing reaction conditions and predicting product formation. The key steps in these catalytic cycles typically involve oxidative addition, transmetalation (in the case of Suzuki and related reactions) or alkyne coordination/deprotonation (in Sonogashira reactions), and reductive elimination.

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction of this compound with a terminal alkyne, such as phenylacetylene (B144264), is a prime example of this transformation. The catalytic cycle, co-catalyzed by palladium and copper, is well-established.

A plausible catalytic cycle for the Sonogashira coupling of this compound with phenylacetylene is depicted below. The cycle is initiated by the reduction of a Pd(II) precatalyst to the active Pd(0) species.

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with this compound. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a Pd(II) intermediate. The high reactivity of the carbon-iodine bond facilitates this step.

Transmetalation: Concurrently, the copper co-catalyst reacts with the terminal alkyne (phenylacetylene) in the presence of a base (e.g., an amine) to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) intermediate, where the acetylide group is transferred from copper to palladium, and the halide is transferred from palladium to copper.

Reductive Elimination: The resulting diorganopalladium(II) complex, bearing both the 5-(trifluoromethyl)pyridinyl group and the phenylethynyl group, undergoes reductive elimination. This step forms the final product, 2-(phenylethynyl)-5-(trifluoromethyl)pyridine, and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

A study on the Sonogashira coupling of the analogous 2-amino-3-bromo-5-(trifluoromethyl)pyridine with phenylacetylene provides insight into typical reaction conditions, which are likely similar for the iodo-analogue. scirp.org

Table 1: Exemplary Conditions for a Sonogashira Coupling Reaction

| Parameter | Value |

|---|---|

| Aryl Halide | 2-Amino-3-bromo-5-(trifluoromethyl)pyridine |

| Alkyne | Phenylacetylene |

| Palladium Catalyst | Pd(CF₃COO)₂ (2.5 mol%) |

| Ligand | PPh₃ (5.0 mol%) |

| Copper Co-catalyst | CuI (5.0 mol%) |

| Base | Et₃N |

| Solvent | DMF |

| Temperature | 100 °C |

| Time | 3 h |

| Yield | 91% scirp.org |

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between an organoboron compound (boronic acid or ester) and an organohalide. For this compound, this reaction allows for the introduction of various aryl or vinyl substituents.

The catalytic cycle for the Suzuki-Miyaura coupling generally involves: